molecular formula C12H22N2O3 B13019676 Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate

Cat. No.: B13019676
M. Wt: 242.31 g/mol
InChI Key: QWSNYFPKBBJOFT-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate is a heterocyclic organic compound known for its unique structure and properties. This compound contains a nitrogen-containing bicyclic amidine, which has been widely used as a catalyst and nucleophilic base in various organic syntheses. It is a potent base and precursor for many chemical reactions, making it popular in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate involves multiple steps, typically starting with the formation of the bicyclic amidine core. This is achieved through a series of cyclization reactions, often involving the use of tert-butylamine and other reagents under controlled conditions. The reaction conditions usually require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow processes to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst and nucleophilic base in organic synthesis, facilitating various chemical reactions.

    Biology: Employed in biochemical studies to investigate enzyme mechanisms and other biological processes.

    Industry: Utilized in the production of fine chemicals and other industrial products.

Mechanism of Action

The mechanism of action of Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate involves its role as a strong organic base. It can deprotonate various substrates, facilitating nucleophilic substitution and other reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction being catalyzed.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate: Another bicyclic amidine with a similar structure but different ring size.

    Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate: Similar in structure but with variations in the functional groups.

Uniqueness

Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate is unique due to its specific ring structure and the presence of the tert-butyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain catalytic and synthetic applications where other compounds may not be as effective.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 3-oxa-7,9-diazabicyclo[3.3.2]decane-7-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-5-9-4-13-10(6-14)8-16-7-9/h9-10,13H,4-8H2,1-3H3

InChI Key

QWSNYFPKBBJOFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNC(C1)COC2

Origin of Product

United States

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